4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one
Description
4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one (abbreviated as FPC in some studies ) is a highly polar derivative of propylene carbonate. Its structure features a 1,3-dioxolan-2-one core substituted with a pentafluoropentyloxymethyl group, conferring unique dielectric and physicochemical properties. Key characteristics include:
- Dielectric Constant: εs = 180, significantly higher than unmodified propylene carbonate (εs ≈ 64) .
- Dipole Moment: μ = 5.1 Debye, attributed to strong dipole-dipole interactions from the fluorinated chain .
- Applications: Primarily studied as a polar glass-forming liquid in dielectric spectroscopy to investigate aging dynamics and structural relaxation in highly polar systems .
Properties
Molecular Formula |
C9H11F5O4 |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
4-(4,4,5,5,5-pentafluoropentoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H11F5O4/c10-8(11,9(12,13)14)2-1-3-16-4-6-5-17-7(15)18-6/h6H,1-5H2 |
InChI Key |
VNQUFBOQKCIPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)COCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with appropriate reagents to form the desired compound. One common method includes the use of pentafluoroiodoethane as a starting material, which undergoes a series of reactions under inert gas atmosphere with catalysts like iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine . The reaction conditions often involve temperatures around 80°C and the use of solvents like 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and stability. This interaction can modulate pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Key Observations :
- Fluorination Impact: FPC’s pentafluoropentyl chain enhances polarity (εs and μ) compared to non-fluorinated analogues like 16f or 16g. This correlates with its utility in dielectric studies .
- Aromatic vs. Aliphatic Substituents : Perfluorophenylmethyl (3ak) introduces rigidity and electronic effects distinct from FPC’s flexible aliphatic fluorinated chain, altering solubility and thermal stability .
Functional Analogues: Pentafluoropentyl-Containing Compounds
The pentafluoropentyl group appears in diverse pharmacological and chemical contexts. Below is a comparison highlighting its role across applications:
Key Observations :
- Biological vs. Material Roles : While FPC’s pentafluoropentyl group enhances dielectric properties, the same moiety in ICI 182,780 improves receptor binding affinity (relative binding affinity = 0.89 vs. estradiol) and metabolic stability .
- Solubility Trends : Fluorinated chains generally reduce hydrophilicity, but sulfonate or charged groups (e.g., in S-pentafluoropentylisothiourea methanesulfonate) counteract this, enabling aqueous solubility .
Research Findings and Implications
- Dielectric Behavior : FPC’s high εs and μ make it a model system for studying dipole-dominated aging in polar glasses, contrasting with less polar analogues like propylene carbonate .
- Fluorination Strategies : The pentafluoropentyl group’s electron-withdrawing nature and steric bulk are leveraged differently in materials science (e.g., FPC) versus pharmacology (e.g., ICI 182,780), underscoring its versatility .
- Synthetic Flexibility: Modular substitution on the 1,3-dioxolan-2-one core (e.g., allyloxy, phenoxy, fluorinated chains) allows tailored properties for niche applications .
Biological Activity
4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one (CAS No. 1980033-92-8) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxolan-2-one ring structure with a pentafluoropentyl group that enhances its lipophilicity and stability. The molecular formula is , and it is characterized by several functional groups that contribute to its reactivity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of glycerin derivatives with fluorinated alcohols under controlled conditions. This method has been reported to yield high purity products suitable for biological testing .
Toxicological Profile
The safety data sheet indicates that the compound can cause skin and eye irritation but is not classified as a mutagen or carcinogen. Acute toxicity studies suggest low toxicity levels in oral and inhalation routes .
| Toxicological Effect | Classification |
|---|---|
| Acute toxicity (oral) | Not classified |
| Acute toxicity (dermal) | Not classified |
| Skin irritation | Causes irritation |
| Eye irritation | Causes serious irritation |
The biological activity of this compound may involve interaction with specific molecular targets due to its unique fluorinated structure. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The presence of the dioxolan-2-one moiety may enhance its reactivity with biomolecules such as enzymes and receptors.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of fluorinated dioxolanes. Results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the fluorinated side chain .
Study 2: Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems due to its stability and ability to form micelles in aqueous environments. In vitro studies demonstrated enhanced solubility and bioavailability of encapsulated drugs when using formulations based on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
